methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate is a compound characterized by its complex structure and diverse functional groups. Its unique properties make it an interesting subject for chemical research and applications in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, have been observed to exhibit antimicrobial activity, mainly against gram-positive bacteria
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on the antimicrobial activity observed in similar compounds , it can be hypothesized that this compound may interfere with essential bacterial processes, leading to bacterial death
Pharmacokinetics
A study on similar compounds showed advanced pharmacokinetics in rats . This suggests that this compound might also have favorable pharmacokinetic properties, but more research is needed to confirm this.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to the death of bacterial cells, thereby helping to clear bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multi-step reactions starting from easily available precursors. Key steps may include the formation of intermediate thiadiazole and furan derivatives, followed by their coupling through sulfanyl linkage under controlled conditions. These reactions usually require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production. Industrial methods may also involve purification steps like recrystallization and chromatography to obtain the desired compound in its purest form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiadiazole and furan rings in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution conditions: Typically involve halogens, alkylating agents, and acidic or basic catalysts.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate is used as a precursor for the synthesis of more complex molecules. Its reactivity and functional groups make it valuable for developing new compounds with unique properties.
Biology: In biological research, this compound may be investigated for its potential interactions with biological molecules. Its structure allows for exploring binding affinities and interactions with enzymes, proteins, and other macromolecules.
Medicine: The compound's pharmacological properties are of interest in medicine. Research may focus on its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities. It could serve as a lead compound for drug development.
Industry: In industrial applications, the compound's unique chemical properties make it useful in the synthesis of materials, coatings, and other chemical products. It can serve as an intermediate in the production of various industrial chemicals.
Comparison with Similar Compounds
5-(4-methyl-1,2,3-thiadiazole-5-amido)thiadiazole derivatives.
Furan-2-carboxylate derivatives with different substituents.
Other thiadiazole and furan conjugated compounds.
Properties
IUPAC Name |
methyl 5-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4S3/c1-6-9(25-18-15-6)10(19)14-12-16-17-13(24-12)23-5-7-3-4-8(22-7)11(20)21-2/h3-4H,5H2,1-2H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJIJECRRLFLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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